molecular formula C15H24N2O2 B2586360 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine CAS No. 669067-80-5

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine

Cat. No. B2586360
CAS RN: 669067-80-5
M. Wt: 264.369
InChI Key: HGKUCNGRZSPDQU-UHFFFAOYSA-N
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Description

“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine” is a compound with the molecular weight of 264.37 . It is also known as 4-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butylamine .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions are crucial in the synthesis of the compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound is soluble in 1N NaOH in methanol .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a potential candidate for drug discovery. Researchers have explored its interactions with biological targets, including receptors and enzymes. By modifying its chemical scaffold, scientists aim to design novel pharmaceuticals for various therapeutic areas, such as neurology, oncology, and cardiovascular diseases .

Pictet–Spengler Reaction and Tetrahydroisoquinolines

The synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine involves the Pictet–Spengler reaction. This classic transformation combines phenylethylamine with dimethoxymethane in the presence of aqueous HCl to yield tetrahydroisoquinolines (THIQs). Researchers have explored variations of this reaction to access diverse THIQ derivatives .

Enantioselective Synthesis

Efforts to synthesize enantiopure compounds have led to the development of methods for preparing (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Researchers have employed a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to achieve this goal. The yields and enantioselectivity depend on the specific synthetic route and reagents used .

Biological Activity Studies

Scientists have investigated the biological effects of related compounds with similar structural motifs. These studies involve assessing cytotoxicity, receptor binding, and enzymatic inhibition. While specific data on 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine are limited, understanding its biological activity is crucial for potential therapeutic applications .

Melting Point Determination

Experimental characterization includes measuring the melting point of the compound. Researchers use techniques like the Boetius apparatus to determine its solid-state behavior. Accurate melting point data aid in compound identification and quality control .

Structure–Activity Relationships (SAR)

Researchers explore SAR by synthesizing analogs and evaluating their biological properties. By systematically modifying different regions of the molecule, they gain insights into which structural features are essential for activity. SAR studies guide further optimization and lead to more potent derivatives .

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUCNGRZSPDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine

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